REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[N:7][NH:6][C:5](=O)[CH:4]=1.O=P(Cl)(Cl)[Cl:14]>O1CCOCC1>[Cl:14][C:5]1[N:6]=[N:7][CH:8]=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:4]=1
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(NN=C1)=O)(F)F
|
Name
|
|
Quantity
|
222 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 80° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
CUSTOM
|
Details
|
After consumption of the starting material
|
Type
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TEMPERATURE
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Details
|
the reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to ice
|
Type
|
CUSTOM
|
Details
|
quenched with ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |